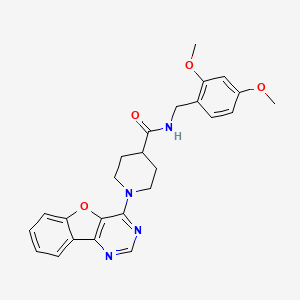![molecular formula C11H11N3O4S3 B2860853 5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034293-23-5](/img/structure/B2860853.png)
5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structure of the newly synthesized compound was elucidated based on UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Molecular Structure Analysis
The molecular structure of 1,3,4-Thiadiazole molecules was investigated using DFT calculations (b3lyp/6-311++G (d,p)) .Chemical Reactions Analysis
The synthesis of 4,6-Dinitro-7- (thiazol-2-ylamino)benzo [ c ] [1,2,5]oxadiazole 1-oxide was performed by a S N Ar reaction between 7-chloro-4,6-dinitrobenzofuroxan and 2-aminothiazole .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, such as 1,2,5-thiadiazolidines 1,1-dioxides (cyclosulfamides), demonstrates practical access to a series of five-membered cyclosulfamides with potential for asymmetric synthesis (Regainia et al., 2000). This method involves starting from chlorosulfonyl isocyanate and amino acids, indicating the versatility of the core structure in synthetic chemistry.
Biological Evaluation
Various derivatives of 1,3,4-thiadiazole, a core similar to the query compound, have been synthesized and evaluated for their antipsychotic and anticonvulsant activities, demonstrating the potential medicinal applications of these derivatives (Kaur et al., 2012). This highlights the relevance of such compounds in pharmaceutical research.
Photophysical and Photochemical Properties
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole groups have been reported, with significant emphasis on their photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, especially for cancer treatment (Pişkin et al., 2020). The high singlet oxygen quantum yield of these derivatives makes them promising candidates for therapeutic applications.
Antimicrobial and Antifungal Activities
Compounds with a 1,3,4-thiadiazole core have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. For instance, a study demonstrated the antifungal activity of certain derivatives against pathogenic fungi, with minimal toxicity to human cells, underscoring their potential as therapeutic agents in treating mycoses (Chudzik et al., 2019).
Heterocyclic Synthesis and Surfactants
The synthesis of surfactants incorporating the 1,3,4-thiadiazole moiety, exhibiting dyeing and antimicrobial activities, illustrates the compound's utility in creating functional materials with industrial applications (Amine et al., 2012). These surfactants are noted for their low toxicity and potential use in various industries, including cosmetics and pharmaceuticals.
properties
IUPAC Name |
5-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S3/c15-20(16)6-7-4-8(20)5-14(7)21(17,18)10-3-1-2-9-11(10)13-19-12-9/h1-3,7-8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVXGNBJOHQVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)
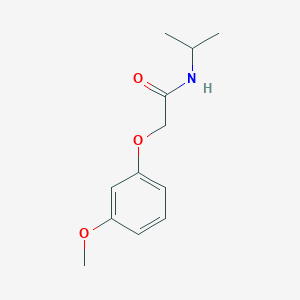
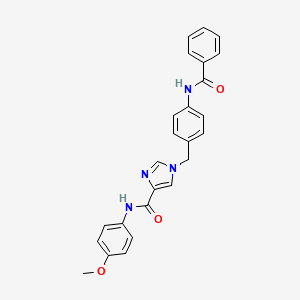
![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)
![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)
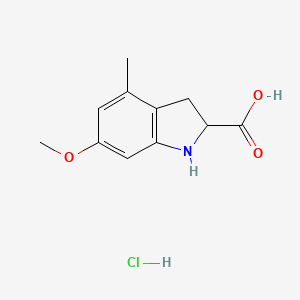
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)
![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)
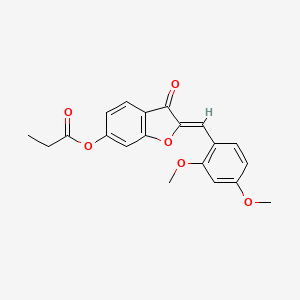
![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)
